1,6-Bis(methyldimethoxysilyl)hexane

Crosslink density Network topology Silane functionality

1,6-Bis(methyldimethoxysilyl)hexane (CAS 191917-78-9) is a difunctional, hexylene-bridged organobisalkoxysilane featuring two methyldimethoxysilyl terminal groups. It belongs to the class of bis-silylalkane crosslinkers used in sol–gel processing, moisture-curable sealants, and hybrid organic–inorganic materials.

Molecular Formula C12H30O4Si2
Molecular Weight 294.53 g/mol
CAS No. 191917-78-9
Cat. No. B12573623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Bis(methyldimethoxysilyl)hexane
CAS191917-78-9
Molecular FormulaC12H30O4Si2
Molecular Weight294.53 g/mol
Structural Identifiers
SMILESCO[Si](C)(CCCCCC[Si](C)(OC)OC)OC
InChIInChI=1S/C12H30O4Si2/c1-13-17(5,14-2)11-9-7-8-10-12-18(6,15-3)16-4/h7-12H2,1-6H3
InChIKeyPFGDZDUDTMKJHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Bis(methyldimethoxysilyl)hexane Procurement Guide: Core Identity and Benchmark Comparators


1,6-Bis(methyldimethoxysilyl)hexane (CAS 191917-78-9) is a difunctional, hexylene-bridged organobisalkoxysilane featuring two methyldimethoxysilyl terminal groups [1]. It belongs to the class of bis-silylalkane crosslinkers used in sol–gel processing, moisture-curable sealants, and hybrid organic–inorganic materials. Its primary structural differentiators are the difunctional (dialkoxy) silicon centers and the six-carbon flexible hydrocarbon bridge. The compound is commercially available as a research chemical, and its procurement is typically weighed against the closely related trifunctional analog 1,6‑bis(trimethoxysilyl)hexane (BTMSH, CAS 87135‑01‑1), the shorter‑chain 1,2‑bis(methyldimethoxysilyl)ethane (CAS 98789‑40‑3), and bis(methyldimethoxysilyl)methane (CAS 18297‑79‑5) [2]. The evidence below demonstrates that substitution of these analogs is not functionally equivalent in terms of crosslink architecture, hydrolysis kinetics, gelation behavior, and resultant network mechanical properties.

Why Interchanging 1,6-Bis(methyldimethoxysilyl)hexane with BTMSH or 1,2-Bis(methyldimethoxysilyl)ethane Alters Material Outcomes


1,6‑Bis(methyldimethoxysilyl)hexane carries two hydrolyzable methoxy groups per silicon center, making it a difunctional crosslinker, in contrast to the trifunctional BTMSH which bears three hydrolyzable groups per silicon . This functional group stoichiometry directly dictates the crosslink architecture: difunctional silanes generate predominantly linear siloxane chains, whereas trifunctional silanes form branched, cyclic, and three‑dimensionally crosslinked networks . Moreover, the hexylene bridge imparts a longer, more flexible spacer than the ethylene bridge of 1,2‑bis(methyldimethoxysilyl)ethane, affecting gel porosity, network flexibility, and hydrophobic domain formation [1]. Consequently, substituting any of these analogs modifies the hydrolysis‑condensation kinetics, the density and topology of crosslinks, the volume of hydrolysis by‑product (methanol) released, and the mechanical compliance of the cured material. The quantitative evidence below maps these differences to measurable procurement‑relevant parameters.

Quantitative Differentiation Evidence: 1,6-Bis(methyldimethoxysilyl)hexane vs. Closest Analogs


Reduced Crosslink Functionality: Difunctional (Methyldimethoxy) vs. Trifunctional (Trimethoxy) Silicon Centers

1,6‑Bis(methyldimethoxysilyl)hexane provides exactly two hydrolyzable methoxy groups per silicon atom, in contrast to three per silicon in the widely used comparator 1,6‑bis(trimethoxysilyl)hexane (BTMSH). This difunctional nature restricts the crosslink architecture to predominantly linear siloxane chain extension, whereas BTMSH generates branched and cyclic siloxane networks [1]. FTIR analysis by Solomun et al. (2010) comparing difunctional methyldimethoxysilanes with trifunctional trimethoxysilanes confirmed that trifunctional silanes form branched and cyclic siloxane moieties, while the difunctional silane generates predominantly short straight siloxane chains [1]. Formulators using BTMSH achieve a higher crosslink density per silicon center (three potential Si–O–Si linkages) but sacrifice network flexibility; the target compound yields two Si–O–Si linkages per silicon, resulting in a crosslink functionality ratio of 2:3 relative to BTMSH.

Crosslink density Network topology Silane functionality

Enhanced Network Flexibility from Reduced Crosslink Degree: Reversible Deformation Benchmarking

The network flexibility achievable with difunctional methyldimethoxysilyl precursors is demonstrated by Wu et al. (2025), who synthesized flexible silica aerogels from MTMS (trifunctional, one methyl group) and DMDMS (difunctional, two methyl groups) [1]. By increasing the DMDMS/MTMS volume ratio (D/M), the crosslinking degree of the Si–O–Si network was systematically reduced. At a D/M ratio of 8:12, the aerogel achieved a reversible deformation of 90% and withstood 10,000 compression‑release cycles without structural degradation [1]. The target compound, with two methyldimethoxysilyl groups (each bearing one non‑hydrolyzable methyl substituent), offers a difunctional crosslink architecture analogous to DMDMS‑rich networks, enabling similar flexibility advantages over trifunctional BTMSH‑based networks.

Flexible aerogel Reversible deformation Crosslinking degree

Slower Hydrolysis Kinetics Relative to Ethylene‑Bridged Bis(trimethoxysilyl)ethane (BTMSE)

Tan and Rankin (2006) measured hydrolysis rate coefficients for a series of alkoxysilanes under base‑catalyzed conditions and reported that bis(trimethoxysilyl)ethane (BTMSE) hydrolyzes approximately one order of magnitude faster than bis(trimethoxysilyl)hexane (BTMSH) [1]. Since the target compound differs from BTMSH by replacing one methoxy group per silicon with a non‑hydrolyzable methyl substituent, its hydrolysis reactivity is expected to be further reduced due to increased electron density at silicon (inductive effect) and increased steric shielding. The Tan and Rankin study also demonstrates that a dangling methyl group (MTMS) inhibits gelation compared to fully methoxylated monomers [1]. The hexylene bridge further retards condensation relative to the ethylene‑bridged BTMSE, leading to longer gel times and better processing control for the target compound.

Hydrolysis rate coefficient Sol–gel kinetics Alkoxysilane reactivity

Lower Methanol By‑Product Release Compared to Trimethoxy‑Functional Analogs

Complete hydrolysis of one mole of 1,6‑bis(methyldimethoxysilyl)hexane releases 4 moles of methanol (2 methoxy groups × 2 silicon centers). In contrast, complete hydrolysis of the trifunctional analog 1,6‑bis(trimethoxysilyl)hexane releases 6 moles of methanol (3 methoxy groups × 2 silicon centers) . This represents a 33% reduction in methanol by‑product per mole of crosslinker. For equivalent mass loading, the molar mass of the target compound (294.53 g/mol [1]) is lower than that of BTMSH (326.53 g/mol), further reducing the mass‑normalized methanol release.

Methanol release Hydrolysis by‑product VOC reduction

Improved Aqueous Formulation Stability Owing to Difunctional Silane Character

Shin‑Etsu Silicone's technical guidance states that dialkoxysilyl groups (difunctional silanes) cross‑link two‑dimensionally when hydrolyzed and condensed, making them more stable when adjusted to an aqueous solution compared to trialkoxysilyl groups . Trialkoxysilyl groups cross‑link three‑dimensionally and react more vigorously with water, leading to premature gelation or precipitation in aqueous formulations. This qualitative ranking is supported by a patent evaluation of curable compositions stating that dimethoxymethylsilyl and triethoxysilyl groups are preferred because they have mild curability and are easy to handle [1].

Silane stability Aqueous formulation Dialkoxysilane

Long‑Chain Hexylene Bridge Enables Distinct Sol–Gel Processing Control Versus Ethylene‑Bridged Systems

Baugher and Loy (2004) systematically studied the effect of pH on the gelation time of hexylene‑bridged polysilsesquioxanes derived from 1,6‑bis(trimethoxysilyl)hexane (BTMSH). The maximum gelation time was 660 hours (approximately 27.5 days) at pH 5 in methanol [1]. In contrast, Tan and Rankin (2006) demonstrated that the ethane‑bridged analog BTMSE promotes rapid gelation under both acidic and basic conditions and forms uniform mesopores, whereas BTMSH often fails to template mesopores due to the large hydrophobic hexylene chain disrupting surfactant micelle formation [2]. The target compound, with the same hexylene backbone as BTMSH but with difunctional methyldimethoxysilyl termini, is expected to exhibit even longer gelation windows due to the combined effects of reduced functionality and hydrophobic bridging group.

Gelation time Hexylene bridge Sol–gel processing

Procurement‑Relevant Application Scenarios for 1,6-Bis(methyldimethoxysilyl)hexane


Moisture‑Curable Flexible Sealants and Adhesives Requiring Controlled Crosslink Density

In silyl‑terminated polyether (MS Polymer) and silicone sealant formulations, the difunctional methyldimethoxysilyl end‑group provides a balance of moisture‑triggered curability and low crosslink density, critical for achieving high elongation and elastic recovery . As shown by the Shin‑Etsu guidance, dialkoxysilyl crosslinkers form linear chain extension rather than three‑dimensional networks, resulting in softer, more flexible cured materials . The hexylene bridge further enhances flexibility compared to shorter‑chain analogs [1]. The target compound can serve as an in‑situ crosslinker or be incorporated as a precursor to tailor the mechanical compliance of moisture‑cure systems.

Flexible Organosilica Aerogels for Thermal Insulation Under Mechanical Load

The difunctional methyldimethoxysilyl architecture is directly analogous to the DMDMS/MTMS co‑precursor systems used to produce fatigue‑resistant flexible silica aerogels . In Wu et al. (2025), increasing the proportion of difunctional silane increased reversible compressive deformation to 90% under 10,000‑cycle fatigue testing . A bis‑silane such as the target compound, bearing two difunctional silicon centers bridged by a flexible hexylene spacer, is expected to further enhance the recoverable strain and structural integrity of flexible aerogel monoliths used in thermal sealing for electric vehicles and aerospace applications.

Low‑VOC Hybrid Coatings and Surface Treatments for Enclosed Environments

Compared to the trifunctional BTMSH, 1,6‑bis(methyldimethoxysilyl)hexane releases 33% less methanol upon complete hydrolysis (4 vs. 6 equivalents) . This quantifiable reduction in volatile by‑product makes it a preferred candidate for indoor‑applied sol–gel coatings, adhesion promoters for architectural glass and metal, and electronic encapsulants where methanol emission must be minimized. The slower hydrolysis kinetics also provide extended pot life for coating application [1].

Sol–Gel Synthesis of Controlled‑Porosity Hybrid Materials with Long Processing Windows

The hexylene‑bridged bis‑silane architecture provides an exceptionally long gelation window (660+ h at pH 5 for the trifunctional analog BTMSH ), enabling time‑intensive processing steps such as slow solvent evaporation, template self‑assembly, and infiltration of porous substrates. The target compound's difunctional character and methyl‑induced condensation inhibition are expected to extend this processing window even further [1], making it suitable for the fabrication of thick films, bulk hybrid monoliths, and hierarchical porous structures where gelation must be precisely controlled over days to weeks.

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